molecular formula C5H4Cl2N2 B063743 3-Amino-2,4-dichloropyridine CAS No. 173772-63-9

3-Amino-2,4-dichloropyridine

Cat. No.: B063743
CAS No.: 173772-63-9
M. Wt: 163 g/mol
InChI Key: ZSJYSZWQVCWDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,4-dichloropyridine is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and an amino group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4-dichloropyridine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4-dichloropyridine with ammonia under controlled conditions to introduce the amino group at the 3-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4-dichloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dichloropyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Biological Activity

3-Amino-2,4-dichloropyridine (ADC) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is characterized by the molecular formula C5H4Cl2N2C_5H_4Cl_2N_2. It is a derivative of pyridine, featuring two chlorine atoms and an amino group attached to the pyridine ring. This structural configuration allows for various chemical reactions and interactions with biological targets.

Chemical Structure:

  • Molecular Formula: C5H4Cl2N2C_5H_4Cl_2N_2
  • Molecular Weight: 175.00 g/mol

Reactivity:
ADC can undergo several types of reactions:

  • Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The amino group can be modified to yield different derivatives.

The biological activity of ADC is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can modulate various biochemical pathways, leading to observed effects such as antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that ADC exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, ADC demonstrated inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values for ADC against selected bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Properties

ADC has also been investigated for its anticancer potential. A study focused on its effects on human cancer cell lines revealed that ADC induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for ADC against various cancer cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)8
A549 (lung cancer)15

Case Studies

  • Antimicrobial Activity Study : In a comparative study, ADC was tested alongside other antimicrobial agents against multi-drug resistant strains of Staphylococcus aureus. Results indicated that ADC not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
  • Cancer Cell Apoptosis : A recent investigation into the anticancer properties of ADC demonstrated that treatment with ADC led to a significant increase in apoptotic markers in HeLa cells. Flow cytometry analysis confirmed a higher percentage of apoptotic cells post-treatment compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ADC is crucial for optimizing its biological activity. Modifications at specific positions on the pyridine ring can enhance efficacy and selectivity towards biological targets. For instance, substituents at the 4-position have been associated with increased transcriptional potency for PPARγ, a target implicated in metabolic disorders .

Properties

IUPAC Name

2,4-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJYSZWQVCWDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431811
Record name 3-Amino-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173772-63-9
Record name 3-Amino-2,4-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dichloro-3-nitropyridine c (2.058 g, 10.7 mmol) was dissolved in HOAc (10 mL) under nitrogen. Iron powder (1.9191 g, 34.4 mmol) was added. The sample was heated at 40° C. for two hours. The reaction mixture was poured onto ice and then NaHCO3 was added to give a neutral solution. The sample was extracted with EtOAc (3×100 mL). The EtOAc extracts were washed with saturated NaHCO3 (1×100 mL). The combined aqueous layers were back extracted once with 100 mL EtOAc. The combined EtOAc extracts were dried over MgSO4, filtered, and concentrated to give 3-amino-2-4-dichloropyridine d (1.510 g, 9.26 mmol, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.9191 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,4-dichloropyridine
Reactant of Route 2
3-Amino-2,4-dichloropyridine
Reactant of Route 3
3-Amino-2,4-dichloropyridine
Reactant of Route 4
Reactant of Route 4
3-Amino-2,4-dichloropyridine
Reactant of Route 5
Reactant of Route 5
3-Amino-2,4-dichloropyridine
Reactant of Route 6
3-Amino-2,4-dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.